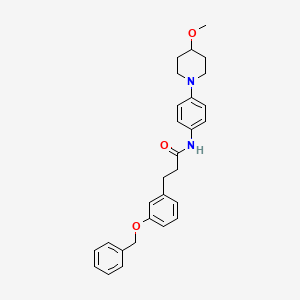

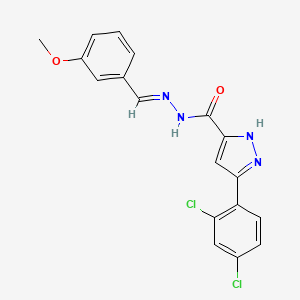

2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multiple steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of similar compounds has been achieved through a multi-step process, including chlorination, aminolysis, reduction, and condensation reactions, highlighting the complexity and the necessity of precise conditions for successful synthesis (Wang et al., 2013; Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide, is characterized by the presence of a benzamide core, substituted with various functional groups that significantly influence the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are commonly employed techniques for the structural characterization of such compounds, providing detailed insights into their molecular geometry and conformation (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclization reactions, which can be utilized to further modify the molecular structure and introduce new functional groups. These reactions are crucial for the synthesis of more complex molecules and for the exploration of their potential applications in various fields (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are directly influenced by their molecular structure. For instance, the introduction of fluorine atoms or methoxy groups can significantly affect the compound's solubility in organic solvents and its thermal stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide, including reactivity, acidity/basicity, and electrochemical behavior, are determined by the functional groups present in the molecule. For example, the presence of a sulfonyl group can enhance the compound's acidity, while a pyrrolidinyl group might contribute to its basicity. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activity (Ife et al., 1989).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Synthesis of PET Imaging Agents : One study describes the synthesis of a related compound as a potential PET agent for imaging B-Raf(V600E) in cancers. The synthesis involved multiple steps, starting from 2,6-difluorobenzoic acid, leading to a compound with a similar difluoro- and sulfonyl- motif for radiolabeling, highlighting its application in diagnosing and studying cancer progression (Wang et al., 2013).

Material Science and Polymer Chemistry

Fluorinated Polyamides : Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties, synthesized using a diamine with pyridine and trifluoromethylphenyl groups, reveals applications in producing materials with high thermal stability, solubility in organic solvents, and potential for creating strong, transparent films (Liu et al., 2013).

Chemical Synthesis and Herbicidal Activity

Herbicidal Sulfonylureas : Another area of application includes the synthesis of fluoro intermediates for herbicidal sulfonylureas, demonstrating the role of fluorination and sulfonylation in developing selective herbicides. This showcases the agricultural implications of such compounds, especially in improving selectivity and effectiveness of herbicides (Hamprecht et al., 1999).

Propriétés

IUPAC Name |

2,6-difluoro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4S/c1-27-14-7-9-15(10-8-14)28(25,26)23-11-3-4-13(23)12-22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDJNCBKCITVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)